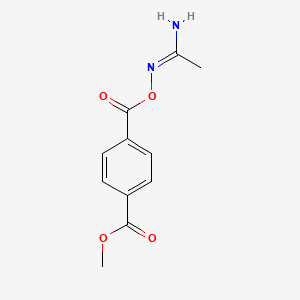
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate is a chemical compound that features a tert-butyl group, a carbobenzyloxy (Cbz) protecting group, and an aminopyrrolidine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.
Applications De Recherche Scientifique
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz protecting group can be selectively removed under reducing conditions, revealing the active amine, which can then interact with biological targets. The tert-butyl ester provides stability and can be hydrolyzed under acidic or basic conditions to release the active carboxylate form .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: This compound features a hydroxyl group instead of an amino group, leading to different reactivity and applications.
tert-Butyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Lacks the Cbz protecting group, making it more reactive but less stable.
tert-Butyl (2S,4S)-1-Cbz-4-hydroxy-2-methylpyrrolidine-2-carboxylate: Contains a hydroxyl group and a Cbz protecting group, offering different chemical properties and uses.
Uniqueness
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate is unique due to its combination of a Cbz protecting group and a tert-butyl ester, which provide both stability and reactivity. This makes it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C17H24N2O4 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-9-13(18)10-19(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3 |
Clé InChI |
LGVYRJRQDZDGGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)





![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)

![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)

